molecular formula C6H4ClIN4 B3032377 6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine CAS No. 1539296-66-6

6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine

Cat. No.: B3032377
CAS No.: 1539296-66-6
M. Wt: 294.48
InChI Key: LHMOBUPTUGNVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 3rd positions, respectively, and a methyl group at the 1st position of the pyrazolo[3,4-b]pyrazine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyrazine Core: The core structure can be synthesized by the cyclization of appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes typically include:

    Continuous Halogenation: Using continuous flow reactors to introduce halogens efficiently.

    Automated Methylation: Employing automated systems for the methylation step to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as kinase inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.

    Pathways Involved: The compound can modulate pathways like the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-c]pyridine
  • 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-3-iodo-1-methylpyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN4/c1-12-6-4(5(8)11-12)9-2-3(7)10-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMOBUPTUGNVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=CN=C2C(=N1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221435
Record name 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539296-66-6
Record name 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1539296-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Reactant of Route 2
Reactant of Route 2
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Reactant of Route 3
Reactant of Route 3
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Reactant of Route 4
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Reactant of Route 5
Reactant of Route 5
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine
Reactant of Route 6
6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.